

# SRA-737: A Selective CHK1 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

SRA-737, also known as CCT245737, is a potent and selective, orally bioavailable inhibitor of Checkpoint Kinase 1 (CHK1), a critical component of the DNA damage response (DDR) pathway.[1] By targeting CHK1, SRA-737 disrupts cell cycle checkpoints, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[2] This is particularly effective in tumors with high replication stress, often driven by specific oncogenic mutations. This guide provides a comprehensive overview of SRA-737, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

### Introduction to CHK1 and its Role in Cancer

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in maintaining genomic integrity.[3] It is a key transducer in the ATR-CHK1 signaling pathway, which is activated in response to single-stranded DNA breaks and replication stress.[4] Upon activation by ATR, CHK1 phosphorylates a variety of downstream substrates, including CDC25 phosphatases, to induce cell cycle arrest, primarily at the G2/M and S phases.[5][6] This pause allows time for DNA repair, preventing the propagation of damaged DNA to daughter cells.

Many cancer cells exhibit increased reliance on the CHK1-mediated checkpoint due to factors such as oncogene-induced replication stress and defects in other cell cycle checkpoints, like the G1 checkpoint.[5][7] This dependency makes CHK1 an attractive therapeutic target.



Inhibition of CHK1 in such cancer cells can lead to the abrogation of cell cycle arrest, forcing cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in cell death.[7]

## SRA-737: Mechanism of Action and Preclinical Profile

SRA-737 is a highly selective inhibitor of CHK1.[8][9] Its mechanism of action involves binding to the ATP-binding pocket of CHK1, thereby preventing its kinase activity.[2] This inhibition abrogates the repair of damaged DNA, leading to an accumulation of DNA damage, inhibition of cell cycle arrest, and induction of apoptosis.[2] SRA-737 has shown potential as a monotherapy in cancers with high intrinsic replication stress and as a chemosensitization agent when used in combination with DNA-damaging chemotherapies.[2][10]

## **Potency and Selectivity**

**SRA-737** is a potent inhibitor of human CHK1 with a high degree of selectivity against other kinases, including the functionally related CHK2 and cyclin-dependent kinases (CDKs).

| Parameter                                                | Value        | Assay              | Reference |
|----------------------------------------------------------|--------------|--------------------|-----------|
| CHK1 IC50                                                | 1.3 nM       | -                  | [8]       |
| CHK1 IC50                                                | 1.4 ± 0.3 nM | EZ Reader II assay | [9]       |
| Cellular CHK1 Activity                                   | 30-220 nM    | -                  | [9]       |
| Selectivity vs. CDK1                                     | >1000-fold   | -                  | [9]       |
| Selectivity vs. CHK2                                     | >1000-fold   | -                  | [9]       |
| Selectivity vs. other<br>kinases (ERK8,<br>PKD1, RSK1/2) | >90-fold     | -                  | [9]       |

### **Pharmacokinetics**



Preclinical studies in mice have demonstrated that **SRA-737** has excellent oral bioavailability and achieves significant tumor exposure.

| Parameter                        | Value         | Species        | Dose            | Reference |
|----------------------------------|---------------|----------------|-----------------|-----------|
| Oral<br>Bioavailability (F)      | 105%          | Mouse (BALB/c) | 10 mg/kg        | [9]       |
| Peak Plasma Concentration (Cmax) | 4 μmol/L      | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9]       |
| Half-life (t1/2)                 | 2.86 h        | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9]       |
| AUC0-∞                           | 9.96 μmol·h/L | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9]       |
| AUC0-∞                           | 10.4 μmol·h/L | Mouse (BALB/c) | 10 mg/kg (oral) | [9]       |
| Plasma<br>Clearance              | 2.1 L/h/kg    | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9]       |
| Volume of Distribution           | 0.19 L        | Mouse (BALB/c) | 10 mg/kg (i.v.) | [9]       |

## **Clinical Development of SRA-737**

**SRA-737** has been evaluated in Phase I/II clinical trials as both a monotherapy and in combination with other agents, most notably low-dose gemcitabine.

## **Monotherapy**

A first-in-human Phase I/II trial (NCT02797964) evaluated **SRA-737** as a monotherapy in patients with advanced solid tumors.[11][12][13]



| Parameter                          | Value                                                                             | Reference |
|------------------------------------|-----------------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)       | 1000 mg once daily (QD)                                                           | [11][12]  |
| Recommended Phase 2 Dose (RP2D)    | 800 mg QD                                                                         | [11][12]  |
| Dose-Limiting Toxicities (DLTs)    | Gastrointestinal events,<br>neutropenia, thrombocytopenia<br>(at 1000-1300 mg QD) | [12]      |
| Common Adverse Events (all grades) | Diarrhea (70%), nausea (64%), vomiting (51%), fatigue (47%)                       | [11]      |
| Pharmacokinetics (at 1000 mg QD)   | Cmax: 2391 ng/mL; AUC0-24: 26795 ng·h/mL; Cmin: 411 ng/mL                         | [11]      |
| Pharmacokinetics (at 800 mg QD)    | Mean Cmin: 312 ng/mL (546 nM)                                                     | [12]      |
| Clinical Activity                  | No partial or complete responses observed                                         | [12]      |

While well-tolerated, **SRA-737** monotherapy did not demonstrate significant single-agent activity, leading to the conclusion that its future development should focus on combination therapies.[12]

## **Combination Therapy with Gemcitabine**

A Phase I/II trial (NCT02797977) investigated **SRA-737** in combination with low-dose gemcitabine in patients with advanced solid tumors.[14][15][16][17][18] The rationale for this combination is that low-dose gemcitabine induces replication stress, making cancer cells more susceptible to CHK1 inhibition.[10][15]



| Parameter                             | Value                                                                                                       | Reference    |
|---------------------------------------|-------------------------------------------------------------------------------------------------------------|--------------|
| Recommended Phase 2 Dose (RP2D)       | 500 mg SRA-737 with 250 mg/m² gemcitabine                                                                   | [14][15][18] |
| Common Adverse Events (all grades)    | Nausea (61.5%), vomiting (54.5%), fatigue (51.0%), diarrhea (49.0%), anemia (45.5%)                         | [14]         |
| Grade ≥3 Adverse Events (at RP2D)     | Anemia (11.7%), neutropenia (16.7%), thrombocytopenia (10.0%)                                               | [15][18]     |
| Overall Response Rate (ORR)           | 10.8%                                                                                                       | [14][15][18] |
| ORR in Anogenital Cancer              | 25%                                                                                                         | [14][15][18] |
| Tumor Types with Partial<br>Responses | Anogenital cancer, cervical cancer, high-grade serous ovarian cancer, rectal cancer, small cell lung cancer | [14][15][18] |

The combination of **SRA-737** with low-dose gemcitabine was well-tolerated and demonstrated promising clinical activity in several tumor types.[14][18]

# Signaling Pathways and Experimental Workflows CHK1 Signaling Pathway

The following diagram illustrates the central role of CHK1 in the DNA damage response pathway and the mechanism of action of **SRA-737**.





Click to download full resolution via product page

Caption: CHK1 signaling pathway and **SRA-737**'s point of intervention.



## **Experimental Workflow for SRA-737 Evaluation**

This diagram outlines a typical experimental workflow for characterizing a CHK1 inhibitor like SRA-737.





Click to download full resolution via product page

Caption: Standard workflow for preclinical evaluation of a CHK1 inhibitor.



# Detailed Experimental Protocols In Vitro Kinase Assay

This assay directly measures the inhibitory effect of **SRA-737** on the enzymatic activity of purified CHK1 kinase.

| • | Objective: To determine the half-maximal inhibitory concentration (IC50) of SRA-737 ag | gainst |
|---|----------------------------------------------------------------------------------------|--------|
|   | CHK1.                                                                                  |        |

#### Materials:

- Recombinant human CHK1 enzyme
- Kinase buffer
- ATP
- CHK1 substrate (e.g., synthetic peptide)
- SRA-737 (or other test compound)
- Kinase detection reagent (e.g., ADP-Glo™)
- o 384-well plates

#### Procedure:

- Prepare serial dilutions of SRA-737 in DMSO.
- Add the diluted inhibitor to the wells of a 384-well plate.
- Add the CHK1 enzyme and substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- Stop the reaction and measure the amount of ADP produced using a suitable detection system according to the manufacturer's instructions.
- Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
- Calculate the IC50 value using a non-linear regression curve fit.[19]

## Cell Viability Assay (e.g., Sulforhodamine B Assay)

This assay determines the effect of **SRA-737** on the proliferation of cancer cell lines.

- Objective: To determine the concentration of SRA-737 that causes 50% inhibition of cell growth (GI50).
- Materials:
  - Cancer cell lines of interest
  - Complete cell culture medium
  - SRA-737
  - 96-well plates
  - Trichloroacetic acid (TCA)
  - Sulforhodamine B (SRB) solution
  - Tris base solution
- Procedure:
  - Seed cells in a 96-well plate and allow them to adhere overnight.
  - Treat the cells with serial dilutions of **SRA-737** for a specified duration (e.g., 96 hours).
  - Fix the cells by adding cold TCA and incubate for 1 hour at 4°C.
  - Wash the plates with water and air dry.



- Stain the cells with SRB solution for 30 minutes at room temperature.
- Wash the plates with 1% acetic acid to remove unbound dye and air dry.
- Solubilize the bound dye with Tris base solution.
- Measure the absorbance at 510 nm using a microplate reader.
- Calculate the GI50 value from the dose-response curve.[9]

## **Western Blot Analysis**

This technique is used to assess the effect of **SRA-737** on the phosphorylation of CHK1 and its downstream targets, as well as markers of DNA damage and apoptosis.

- Objective: To confirm the mechanism of action of SRA-737 in cells.
- Materials:
  - Cancer cell lines
  - SRA-737
  - Lysis buffer with protease and phosphatase inhibitors
  - Protein quantification assay (e.g., BCA)
  - SDS-PAGE gels and running buffer
  - PVDF membrane
  - Blocking buffer (e.g., 5% non-fat milk in TBST)
  - Primary antibodies (e.g., anti-phospho-CHK1, anti-total CHK1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
  - HRP-conjugated secondary antibodies
  - Chemiluminescent substrate



- Procedure:
  - Seed cells and treat with SRA-737 for the desired time.
  - Lyse the cells and quantify the protein concentration.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
  - Detect the signal using a chemiluminescent substrate.[20][21]

## **Cell Cycle Analysis**

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with **SRA-737**.

- Objective: To determine if SRA-737 abrogates cell cycle checkpoints.
- Materials:
  - Cancer cell lines
  - SRA-737
  - Ethanol (70%, ice-cold)
  - Propidium iodide (PI) staining solution (containing RNase A)
  - Flow cytometer
- Procedure:
  - Seed cells and treat with SRA-737.
  - Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.



- Wash the cells to remove ethanol and resuspend in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Analyze the samples on a flow cytometer to determine the DNA content and cell cycle distribution.[20]

### Conclusion

**SRA-737** is a potent and selective CHK1 inhibitor with a well-defined mechanism of action. While it has shown limited efficacy as a monotherapy, its combination with agents that induce replication stress, such as low-dose gemcitabine, has demonstrated promising clinical activity in various solid tumors. The preclinical data and clinical trial results presented in this guide provide a strong rationale for the continued investigation of **SRA-737** in combination therapies for the treatment of cancer. The detailed experimental protocols offer a framework for researchers to further explore the therapeutic potential of **SRA-737** and other CHK1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sra-737 | C16H16F3N7O | CID 72165232 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Roles of Chk1 in Cell Biology and Cancer Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ATR/CHK1 inhibitors and cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Investigations of the novel checkpoint kinase 1 inhibitor SRA737 in non-small cell lung cancer and colorectal cancer cells of differing tumour protein 53 gene status - PMC [pmc.ncbi.nlm.nih.gov]



- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Sierra Oncology Reports Preclinical Data for its Chk1 Inhibitor SRA737 Supporting its Ongoing Clinical Development Strategy - BioSpace [biospace.com]
- 11. ascopubs.org [ascopubs.org]
- 12. A Phase 1/2 trial of SRA737 (a Chk1 inhibitor) administered orally in patients with advanced cancer. — Department of Oncology [oncology.ox.ac.uk]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. aacrjournals.org [aacrjournals.org]
- 18. A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [SRA-737: A Selective CHK1 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606549#sra-737-as-a-selective-chk1-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com